2-(3-Methyl-2-nitrophenoxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-2-nitrophenoxy)ethan-1-amine is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . This compound features a nitrophenoxy group attached to an ethanamine backbone, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-(3-Methyl-2-nitrophenoxy)ethan-1-amine typically involves the reaction of 3-methyl-2-nitrophenol with ethylene oxide to form the corresponding 2-(3-methyl-2-nitrophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-Methyl-2-nitrophenoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas with a palladium catalyst for reduction and strong bases or acids for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Methyl-2-nitrophenoxy)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, potentially inhibiting or activating enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Methyl-2-nitrophenoxy)ethan-1-amine can be compared with other similar compounds, such as:
2-(3-Methyl-2-nitrophenoxy)ethanol: Similar structure but lacks the ethanamine group.
3-Methyl-2-nitrophenol: The parent compound without the ethanamine or ethanol groups.
2-(3-Methyl-2-aminophenoxy)ethan-1-amine: Similar structure but with an amino group instead of a nitro group.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(3-methyl-2-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C9H12N2O3/c1-7-3-2-4-8(14-6-5-10)9(7)11(12)13/h2-4H,5-6,10H2,1H3 |
InChI Key |
LKUIQPDJPDZDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.